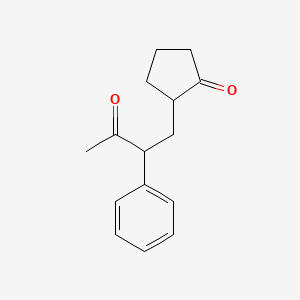
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-, mixt. with 3-ethyl-3-phenyl-2,6-piperidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-, mixt with 3-ethyl-3-phenyl-2,6-piperidinedione” is a complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-” typically involves the reaction of pyrimidinetrione derivatives with ethyl and methylbutyl groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
For “3-ethyl-3-phenyl-2,6-piperidinedione,” the synthesis may involve the reaction of piperidinedione derivatives with ethyl and phenyl groups. The reaction conditions are optimized to achieve the desired product with minimal side reactions.
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
The compound “2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-” can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology
In biology, these compounds may be used as probes to study enzyme activity or as ligands in receptor binding studies. Their unique structures allow for specific interactions with biological targets.
Medicine
In medicine, these compounds may have potential therapeutic applications. They could be investigated for their activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, these compounds may be used in the production of polymers, coatings, and other materials. Their chemical properties make them suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with specific molecular targets. For example, they may bind to enzymes or receptors, modulating their activity. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidinetrione and piperidinedione derivatives. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness
The uniqueness of “2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-, mixt. with 3-ethyl-3-phenyl-2,6-piperidinedione” lies in its specific combination of functional groups and its potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
52623-89-9 |
|---|---|
Fórmula molecular |
C24H33N3O5 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione;3-ethyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO2.C11H18N2O3/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16;1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h3-7H,2,8-9H2,1H3,(H,14,15,16);7H,4-6H2,1-3H3,(H2,12,13,14,15,16) |
Clave InChI |
JXKIQTRZRXKFHM-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC(=O)NC1=O)C2=CC=CC=C2.CCC1(C(=O)NC(=O)NC1=O)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)

![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)


![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)




